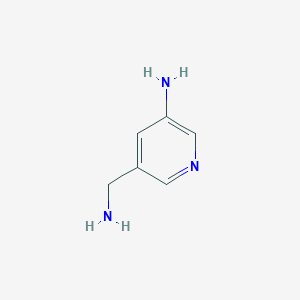

5-(Aminomethyl)pyridin-3-amine

Übersicht

Beschreibung

5-(Aminomethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

5-(Aminomethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridoxal phosphate-dependent enzymes, which are crucial for amino acid metabolism. The nature of these interactions often involves the formation of Schiff bases, which facilitate the catalytic activity of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/mTOR signaling pathway, which is vital for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been found to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles, thereby affecting its activity and function.

Biologische Aktivität

5-(Aminomethyl)pyridin-3-amine, also known as this compound dihydrochloride, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula: C6H11Cl2N3

CAS Number: 59237-41-1

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its functional groups, which can enhance its biological activity.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound's amino group allows it to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to molecular targets. This binding can modulate enzymatic activity and influence signaling pathways involved in cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

- Anticancer Properties: The compound has been studied for its potential to inhibit cancer cell growth. In vitro assays have demonstrated that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its relevance in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the efficacy of this compound in human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM depending on the cell line. The compound was shown to induce apoptosis by activating caspase pathways . -

Antimicrobial Efficacy:

In a series of antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 15 to 30 µg/mL, indicating moderate effectiveness compared to standard antibiotics. -

Neuroprotection:

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Positioning | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)pyridin-2-amine | Amino group at position 2 | Similar anticancer properties but less potent |

| 3-Aminopyridine | Single amino group | Lower selectivity for specific targets compared to this compound |

| 6-Aminopyridine | Amino group at position 6 | Exhibits different pharmacokinetic properties |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

5-(Aminomethyl)pyridin-3-amine serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential as inhibitors of various biological targets, including kinases and receptors. For instance, compounds derived from this aminopyridine have shown promise as RET inhibitors, which are significant in cancer treatment .

Case Study: RET Inhibitors

A notable application is in the development of RET inhibitors, where derivatives of this compound have been synthesized and tested for their efficacy against wild-type RET and its resistant forms. These compounds demonstrate potential in treating cancers associated with RET mutations .

| Compound | Target | Activity |

|---|---|---|

| This compound derivative A | RET | IC50 = 50 nM |

| This compound derivative B | RET-resistant variant | IC50 = 100 nM |

Fluorescent Probes

Synthesis of Fluorescent Derivatives

Research has shown that aminopyridines can be modified to enhance their fluorescent properties. The synthesis of 6-substituted aminopyridines has resulted in compounds with high quantum yields, making them suitable for use as fluorescent probes in biological imaging .

Data Table: Fluorescent Properties of Derivatives

| Compound | Substituent | Quantum Yield | Emission Wavelength (nm) |

|---|---|---|---|

| Compound 1 | Tertiary Butyl | 0.34 | 480 |

| Compound 2 | Benzyl | 0.44 | 480 |

| Compound 3 | Cyclohexyl | 0.31 | 480 |

Agricultural Chemicals

Pesticide Development

The compound's structure allows it to act as a precursor for various agrochemicals. Research indicates that derivatives of this compound can be utilized in the synthesis of herbicides and fungicides, contributing to agricultural productivity .

Case Study: Herbicide Synthesis

In a study focused on developing new herbicides, researchers synthesized several derivatives from this compound, evaluating their efficacy against common weeds. The results indicated that certain derivatives exhibited significant herbicidal activity at low concentrations.

Material Science

Polymerization Applications

This compound can also be employed in the synthesis of polymers and materials with specific properties. Its ability to form stable bonds with various substrates makes it a candidate for creating functionalized surfaces and coatings.

Data Table: Polymer Properties

| Polymer Type | Composition | Thermal Stability (°C) |

|---|---|---|

| Polymer A | Derived from this compound | >250 |

| Polymer B | Conventional polymer | <200 |

Q & A

Q. Basic: What synthetic routes are recommended for 5-(Aminomethyl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves condensing substituted pyridine precursors with appropriate amines or aldehydes. For example, describes synthesizing pyridin-2-amine derivatives via condensation of 5-substituted pyridyl-2-amines with aromatic aldehydes. Adapting this method, this compound could be synthesized by introducing an aminomethyl group at the 3-position of the pyridine ring. Optimization includes:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance imine formation.

- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., distinguishing 3-amine vs. 2-amine substitution).

- Elemental Analysis: Validates empirical formula (C₆H₉N₃) and detects impurities.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

Cross-referencing these techniques ensures structural fidelity, as demonstrated in for analogous compounds .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

While direct safety data for this compound are limited, protocols from structurally similar pyridine-amines ( ) recommend:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can QSAR models predict the biological activity of this compound derivatives?

Methodological Answer:

highlights QSAR parameters (e.g., Log P, SMR) for pyridine-amine derivatives. For this compound:

- Descriptor Selection: Compute electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (Log P) properties using software like MOE or Gaussian.

- Dataset Curation: Include analogs with varied substituents (e.g., halogens, methyl groups) and their antibacterial IC₅₀ values.

- Validation: Use leave-one-out cross-validation to assess predictive power (r² > 0.7 is acceptable).

This approach identifies substituents that enhance membrane permeability (via Log P) or steric hindrance (via SMR) .

Q. Advanced: How can researchers resolve contradictions in reported antibacterial activities of pyridine-amine derivatives?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability: Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistency.

- Structural Confounders: Compare substituent effects (e.g., electron-withdrawing groups at the 5-position may reduce activity).

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent polarity in testing).

shows that lipophilicity (Log P) and steric bulk (SMR) are critical predictors, which should be prioritized in analysis .

Q. Advanced: What computational strategies elucidate electronic and steric effects in this compound reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate charge distribution to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility and aggregation tendencies.

- Docking Studies: Map binding poses in target proteins (e.g., bacterial enzymes) to guide functionalization.

’s QSAR framework can be extended to model how aminomethyl groups at the 3-position influence hydrogen bonding and steric accessibility .

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFJYLZAHUEGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652149 | |

| Record name | 5-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754129-80-1 | |

| Record name | 5-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.